

Unveiling the Solid-State Architecture of **trans-1,2-Cyclopentanediol**: A Technical Guide

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Compound of Interest

Compound Name: *trans-1,2-Cyclopentanediol*

Cat. No.: B128437

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For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1,2-Cyclopentanediol is a fundamental building block in organic synthesis and medicinal chemistry. Its stereochemistry and hydrogen bonding capabilities play a crucial role in directing molecular interactions and influencing the physicochemical properties of larger molecules. This technical guide provides a comprehensive overview of the available data on the solid-state structure of **trans-1,2-cyclopentanediol**, with a focus on its crystallographic properties and intermolecular interactions. While a definitive, publicly available crystal structure remains to be published, this document compiles relevant information on its synthesis, physical properties, and expected hydrogen bonding patterns based on analogous structures, offering valuable insights for researchers in the field.

Introduction

trans-1,2-Cyclopentanediol is a vicinal diol characterized by a five-membered carbocyclic ring with two hydroxyl groups in a trans configuration. The molecule's rigidity, conferred by the cyclopentane ring, and the presence of both hydrogen bond donors and acceptors, make it an interesting subject for crystallographic studies and a valuable synthon in the design of molecules with specific three-dimensional architectures. Understanding its crystal packing and hydrogen bonding network is essential for predicting its behavior in solid-state formulations and for its application in crystal engineering and drug design.

Physicochemical Properties

A summary of the key physicochemical properties of **trans-1,2-cyclopentanediol** is presented in Table 1.

Table 1: Physicochemical Properties of **trans-1,2-Cyclopentanediol**

Property	Value
Molecular Formula	C ₅ H ₁₀ O ₂
Molecular Weight	102.13 g/mol
CAS Number	5057-99-8
Melting Point	55-57 °C
Boiling Point	228 °C
Appearance	White crystalline solid
Solubility	Soluble in water, ethanol, and acetone

Synthesis and Crystallization

Synthesis

trans-1,2-Cyclopentanediol is commonly synthesized via the acid-catalyzed hydrolysis of cyclopentene oxide. This reaction proceeds through an anti-addition mechanism, yielding the trans-diol.

Experimental Protocol: Synthesis of **trans-1,2-Cyclopentanediol**

- Epoxidation of Cyclopentene: Cyclopentene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, in a suitable solvent like dichloromethane or tert-butanol to form cyclopentene oxide. The reaction is typically carried out at room temperature.
- Hydrolysis of Cyclopentene Oxide: The resulting cyclopentene oxide is then subjected to acid-catalyzed hydrolysis. A dilute aqueous solution of a strong acid, such as sulfuric acid or

perchloric acid, is added to the reaction mixture.

- Reaction Conditions: The hydrolysis is generally performed at elevated temperatures (e.g., 50-70 °C) for several hours to ensure complete conversion.
- Workup and Purification: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude **trans-1,2-cyclopentanediol**.
- Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to obtain pure crystalline **trans-1,2-cyclopentanediol**.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure. For **trans-1,2-cyclopentanediol**, slow evaporation of a saturated solution in a moderately polar solvent or a binary solvent mixture at a constant temperature is a common technique.

Experimental Protocol: Single Crystal Growth

- Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Ethyl acetate, acetone, or a mixture of ethanol and water could be explored.
- Preparation of Saturated Solution: A saturated solution of purified **trans-1,2-cyclopentanediol** is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.
- Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

- Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction analysis should form. The crystals are then carefully harvested from the mother liquor.

Crystal Structure and Hydrogen Bonding Network

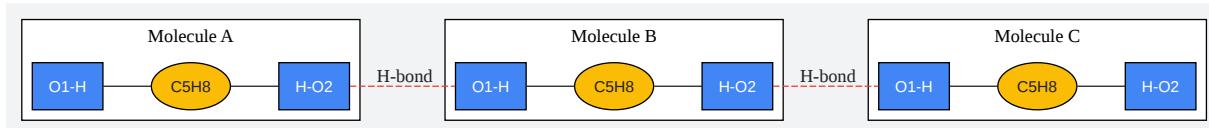
As of the date of this publication, a detailed crystal structure of **trans-1,2-cyclopentanediol**, including unit cell parameters, space group, and atomic coordinates, is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD).

However, based on the crystal structures of similar cyclic diols, such as **trans-1,2-cyclohexanediol**, a well-defined hydrogen bonding network is expected to be the dominant feature of the crystal packing. The hydroxyl groups of each molecule will act as both hydrogen bond donors and acceptors, leading to the formation of an extensive network of intermolecular O-H \cdots O hydrogen bonds.

Hypothetical Hydrogen Bonding Motif

It is anticipated that the molecules of **trans-1,2-cyclopentanediol** will arrange themselves in a way that maximizes the hydrogen bonding interactions. This could lead to the formation of chains, sheets, or a three-dimensional network. A likely motif would involve chains of molecules linked by hydrogen bonds, with further hydrogen bonding between these chains.

Below is a hypothetical representation of the intermolecular hydrogen bonding in a crystalline arrangement of **trans-1,2-cyclopentanediol**.



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Caption: Hypothetical hydrogen bonding chain in crystalline **trans-1,2-cyclopentanediol**.

Significance in Drug Development

The ability of **trans-1,2-cyclopentanediol** to form specific and directional hydrogen bonds makes it a valuable scaffold in drug design. By incorporating this moiety into a drug molecule, medicinal chemists can introduce key interactions with biological targets, such as enzymes and receptors. The rigid cyclopentane ring also helps to lock the conformation of the molecule, reducing the entropic penalty upon binding. Furthermore, understanding the solid-state properties of drug candidates containing this fragment is crucial for formulation development, as polymorphism and crystal packing can significantly impact solubility, stability, and bioavailability.

Conclusion

While the definitive crystal structure of **trans-1,2-cyclopentanediol** awaits elucidation, this technical guide has summarized the current knowledge regarding its synthesis, properties, and expected solid-state behavior. The anticipated extensive hydrogen bonding network is a key feature that governs its crystal packing and influences its utility in various chemical and pharmaceutical applications. Further research to determine the precise crystal structure is warranted and will provide invaluable information for the rational design of new materials and therapeutic agents.

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